

# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Disulfamide Treatment

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Compound of Interest		
Compound Name:	Disulfamide	
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### Introduction

**Disulfamide** (Disulfiram) is a drug that has been repurposed for its potential anti-cancer properties. It has been demonstrated to induce apoptosis in a variety of cancer cell lines. A critical method for quantifying this programmed cell death is flow cytometry. This document provides detailed application notes and protocols for the analysis of apoptosis in cells treated with **Disulfamide**, focusing on Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and the analysis of mitochondrial membrane potential.

# **Mechanism of Disulfamide-Induced Apoptosis**

**Disulfamide**, particularly in the presence of copper, induces apoptosis through multiple mechanisms. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4] This activation, coupled with the inhibition of the anti-apoptotic NF-κB and Nrf2 pathways, pushes the cell towards apoptosis.[2][3] Furthermore, the **Disulfamide**-copper complex has been shown to inhibit the proteasome, leading to an accumulation of misfolded proteins and triggering apoptosis.[5][6][7] **Disulfamide** has also been shown to modulate the p53 pathway, increasing its levels while decreasing the anti-apoptotic protein Bcl-2.[8]



# Quantitative Analysis of Disulfamide-Induced Apoptosis

The following tables summarize quantitative data from various studies on the induction of apoptosis by **Disulfamide** (DSF), often in combination with copper (Cu), in different cancer cell lines as measured by flow cytometry.

Table 1: Apoptosis in Lymphoid Malignant Cell Lines

Cell Line	Treatment	Duration (hours)	Apoptotic Cells (%)	Reference
Raji	DSF (3.3 μM) / Cu (1 μM)	24	81.03 ± 7.91	[2][9]
Molt4	DSF (2 μM) / Cu	24	89.867 ± 4.69	[2][9]

Table 2: Apoptosis in Glioblastoma Multiforme (GBM) Cell Lines

Cell Line	Treatment	Duration (hours)	Apoptotic Cells (%)	Reference
U87	Control	48	~5	[10]
U87	DSF (0.5 μM)	48	~10	[10]
U87	Cu (1 μM)	48	~8	[10]
U87	DSF (0.5 μM) / Cu (1 μM)	48	~45	[10]
U251	Control	48	~3	[10]
U251	DSF (0.5 μM)	48	~7	[10]
U251	Cu (1 μM)	48	~5	[10]
U251	DSF (0.5 μM) / Cu (1 μM)	48	~35	[10]

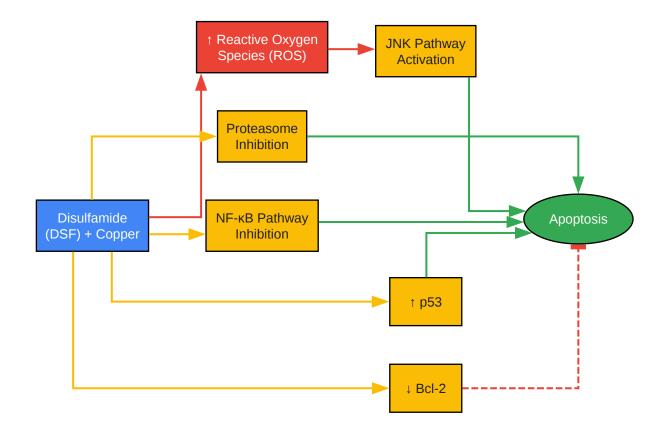


Table 3: Apoptosis in Pancreatic Cancer Cell Line

Cell Line	Treatment	Duration (hours)	Apoptotic Cells (%)	Reference
PANC-1	Control	24	Not specified	[11]
PANC-1	DSF (5 μM)	24	Increased	[11]
PANC-1	DSF (10 μM)	24	Increased	[11]
PANC-1	DSF (13 μM)	24	Increased	[11]

# Signaling Pathways in Disulfamide-Induced Apoptosis

The following diagrams illustrate the key signaling pathways involved in **Disulfamide**-induced apoptosis.



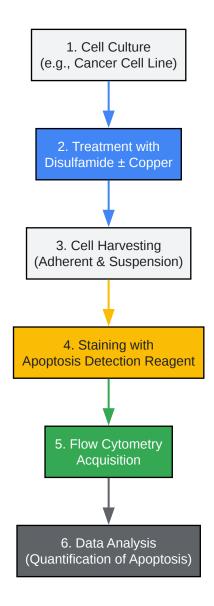
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Caption: **Disulfamide**-induced apoptosis signaling pathways.

# **Experimental Workflow for Apoptosis Analysis**

The general workflow for analyzing **Disulfamide**-induced apoptosis using flow cytometry is depicted below.



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Caption: General experimental workflow for apoptosis analysis.

# Detailed Experimental Protocols Protocol 1: Annexin V and Propidium Iodide (PI) Staining



This is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Materials:

- Disulfamide-treated and control cells
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution
- 1X Annexin V Binding Buffer
- Phosphate-Buffered Saline (PBS)
- Flow cytometry tubes

#### Procedure:

- Cell Preparation:
  - Induce apoptosis by treating cells with the desired concentration of **Disulfamide** for the appropriate duration. Include untreated and vehicle-treated controls.
  - Harvest cells. For adherent cells, gently detach them using trypsin or a cell scraper and collect any floating cells from the media. For suspension cells, collect the cells by centrifugation.
  - Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
- Staining:
  - Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
  - Transfer 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.



- Add 5 μL of Annexin V-FITC to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Add 5 μL of PI staining solution immediately before analysis.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
  - Use appropriate controls to set up compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
  - Data Interpretation:
    - Annexin V-negative / PI-negative: Live cells
    - Annexin V-positive / PI-negative: Early apoptotic cells
    - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
    - Annexin V-negative / PI-positive: Necrotic cells

## **Protocol 2: Caspase-3/7 Activity Assay**

This assay detects the activation of executioner caspases, a hallmark of apoptosis.

#### Materials:

- Disulfamide-treated and control cells
- Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorescent reporter)
- Wash Buffer (e.g., PBS)
- Flow cytometry tubes



#### Procedure:

- Cell Preparation:
  - Culture and treat cells with **Disulfamide** as described in Protocol 1.
  - Prepare a cell suspension at a concentration of 1 x 10<sup>6</sup> cells/mL in pre-warmed cell culture medium.
- Staining:
  - Add the fluorogenic caspase-3/7 substrate to the cell suspension according to the manufacturer's instructions.
  - Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
- Washing:
  - Wash the cells twice with wash buffer to remove any unbound substrate. Centrifuge at 300-400 x g for 5 minutes between washes.
- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in wash buffer.
  - Analyze the samples on a flow cytometer using the appropriate laser and filter set for the chosen fluorochrome.
  - An increase in fluorescence intensity compared to the control indicates an increase in caspase-3/7 activity and apoptosis.

# Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in apoptosis.

Materials:



- Disulfamide-treated and control cells
- Cationic fluorescent dye (e.g., JC-1, TMRE, or TMRM)
- Cell culture medium
- PBS
- Flow cytometry tubes

#### Procedure:

- Cell Preparation:
  - Culture and treat cells with **Disulfamide** as described in Protocol 1.
- Staining with JC-1:
  - Resuspend the cells in pre-warmed cell culture medium at 1 x 10<sup>6</sup> cells/mL.
  - Add JC-1 dye to a final concentration of 1-10 μg/mL.
  - Incubate for 15-30 minutes at 37°C in a CO2 incubator.
  - Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.
  - Resuspend the cells in PBS for analysis.
- Flow Cytometry Analysis (JC-1):
  - Analyze the samples on a flow cytometer.
  - $\circ$  In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (detected in the PE channel, ~590 nm).
  - $\circ$  In apoptotic cells with low  $\Delta\Psi m$ , JC-1 remains in its monomeric form and fluoresces green (detected in the FITC channel, ~529 nm).



- The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential. A decrease in this ratio indicates apoptosis.
- Staining with TMRE/TMRM:
  - Resuspend cells in pre-warmed medium and add TMRE or TMRM to a final concentration of 20-100 nM.
  - Incubate for 15-30 minutes at 37°C.
  - Analyze live, unstained cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

# **Logical Relationships in Apoptosis Detection**

The following diagram illustrates the temporal relationship of the key events in apoptosis that can be measured by the described flow cytometry assays.



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Caption: Temporal sequence of key apoptotic events.

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## Methodological & Application





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